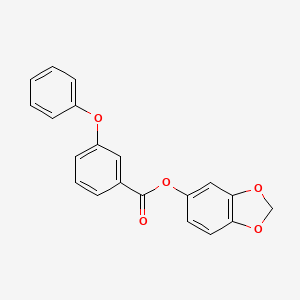
N-cycloheptyl-N,2-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-N,2-dimethylfuran-3-carboxamide, also known as C-DIM12, is a synthetic compound that has been studied for its potential anti-cancer properties. This compound belongs to a class of molecules called C-DIMs, which are synthetic derivatives of curcumin, a natural compound found in turmeric. C-DIMs have been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic properties.
Mechanism of Action
The exact mechanism of action of N-cycloheptyl-N,2-dimethylfuran-3-carboxamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cancer cell growth and survival. N-cycloheptyl-N,2-dimethylfuran-3-carboxamide has been shown to activate the tumor suppressor protein p53, which plays a critical role in regulating cell cycle progression and apoptosis. N-cycloheptyl-N,2-dimethylfuran-3-carboxamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
N-cycloheptyl-N,2-dimethylfuran-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-cycloheptyl-N,2-dimethylfuran-3-carboxamide has been shown to have anti-inflammatory properties. N-cycloheptyl-N,2-dimethylfuran-3-carboxamide has also been shown to reduce oxidative stress, which is important for maintaining cellular health. N-cycloheptyl-N,2-dimethylfuran-3-carboxamide has been shown to have a low toxicity profile, making it a promising candidate for further development as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-cycloheptyl-N,2-dimethylfuran-3-carboxamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation of using N-cycloheptyl-N,2-dimethylfuran-3-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-cycloheptyl-N,2-dimethylfuran-3-carboxamide. One area of interest is the development of more potent derivatives of N-cycloheptyl-N,2-dimethylfuran-3-carboxamide that may have increased anti-cancer activity. Another area of interest is the investigation of the potential use of N-cycloheptyl-N,2-dimethylfuran-3-carboxamide in combination with other anti-cancer agents to enhance their effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-N,2-dimethylfuran-3-carboxamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-cycloheptyl-N,2-dimethylfuran-3-carboxamide involves the reaction of cycloheptylamine with 2,3-dimethylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain pure N-cycloheptyl-N,2-dimethylfuran-3-carboxamide.
Scientific Research Applications
N-cycloheptyl-N,2-dimethylfuran-3-carboxamide has been studied extensively for its potential anti-cancer properties. Studies have shown that N-cycloheptyl-N,2-dimethylfuran-3-carboxamide inhibits the growth of various types of cancer cells, including breast cancer, prostate cancer, and leukemia. N-cycloheptyl-N,2-dimethylfuran-3-carboxamide has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
properties
IUPAC Name |
N-cycloheptyl-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-13(9-10-17-11)14(16)15(2)12-7-5-3-4-6-8-12/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPRKIBBKAZMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504931.png)

![2-cyclopentyl-1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7504955.png)
![4-methyl-N-(oxolan-2-ylmethyl)-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7504957.png)
![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)


![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
![2-[Cyclopentyl(methyl)amino]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7504995.png)
![2-[Cyclopentyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7505000.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide](/img/structure/B7505001.png)
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7505007.png)

